molecular formula C16H15ClN2 B14909144 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile

4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile

Cat. No.: B14909144
M. Wt: 270.75 g/mol
InChI Key: YNLLVJKHSCXMGB-UHFFFAOYSA-N
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Description

4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C16H15ClN2 It is a derivative of benzonitrile, featuring a chlorobenzyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by a nucleophilic substitution reaction with benzonitrile. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile.

    Methylamine: Another precursor used in the synthesis.

    Benzonitrile: The core structure of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

4-[[(4-chlorophenyl)methyl-methylamino]methyl]benzonitrile

InChI

InChI=1S/C16H15ClN2/c1-19(12-15-6-8-16(17)9-7-15)11-14-4-2-13(10-18)3-5-14/h2-9H,11-12H2,1H3

InChI Key

YNLLVJKHSCXMGB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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